molecular formula Co B1206103 Cobalt-60 CAS No. 10198-40-0

Cobalt-60

Cat. No. B1206103
CAS RN: 10198-40-0
M. Wt: 59.933816 g/mol
InChI Key: GUTLYIVDDKVIGB-OUBTZVSYSA-N
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Patent
US05899720

Procedure details

Subsequently, the gas source 14d vaporizes bis-methyl-cyclopenta-dienyl-cobalt expressed by the chemical formula "Co(CH3C5H4)2 ", and the bis-methyl-cyclopenta-dienyl-cobalt gas is carried on hydrogen gas. The gaseous mixture is supplied to the chamber 14a. The hydrogen carrier gas is regulated 100 to 400 sccm, and the bis-methyl-cyclopenta-dienyl-cobalt gas is regulated to 10 to 40 sccm. The gaseous mixture is maintained at 13 to 52 Pa in the chamber, and the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade. Cobalt is produced from the bis-methyl-cyclopenta-dienyl-cobalt gas through the pyrolysis, and is deposited to 10 to 20 nanometers thick on the entire surface of the structure.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Co(CH3C5H4)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
14a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1.[H][H]>>[Co:2].[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Co](C1=CC=CC1)C
Step Three
Name
Co(CH3C5H4)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Co](C1=CC=CC1)C
Step Five
Name
14a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Co](C1=CC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The gaseous mixture is maintained at 13 to 52 Pa in the chamber
TEMPERATURE
Type
TEMPERATURE
Details
the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade

Outcomes

Product
Name
Type
product
Smiles
[Co]
Name
Type
product
Smiles
C[Co](C1=CC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05899720

Procedure details

Subsequently, the gas source 14d vaporizes bis-methyl-cyclopenta-dienyl-cobalt expressed by the chemical formula "Co(CH3C5H4)2 ", and the bis-methyl-cyclopenta-dienyl-cobalt gas is carried on hydrogen gas. The gaseous mixture is supplied to the chamber 14a. The hydrogen carrier gas is regulated 100 to 400 sccm, and the bis-methyl-cyclopenta-dienyl-cobalt gas is regulated to 10 to 40 sccm. The gaseous mixture is maintained at 13 to 52 Pa in the chamber, and the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade. Cobalt is produced from the bis-methyl-cyclopenta-dienyl-cobalt gas through the pyrolysis, and is deposited to 10 to 20 nanometers thick on the entire surface of the structure.
[Compound]
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Co(CH3C5H4)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
14a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1.[H][H]>>[Co:2].[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
14d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Co](C1=CC=CC1)C
Step Three
Name
Co(CH3C5H4)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Co](C1=CC=CC1)C
Step Five
Name
14a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
bis-methyl-cyclopenta-dienyl-cobalt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Co](C1=CC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The gaseous mixture is maintained at 13 to 52 Pa in the chamber
TEMPERATURE
Type
TEMPERATURE
Details
the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade

Outcomes

Product
Name
Type
product
Smiles
[Co]
Name
Type
product
Smiles
C[Co](C1=CC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.